Cas no 1351596-87-6 (N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-(2-hydroxy-3-phenylpropyl)-4-methylthiadiazole-5-carboxamide
- AKOS024537872
- VU0536314-1
- F6200-1035
- 1351596-87-6
-
- インチ: 1S/C13H15N3O2S/c1-9-12(19-16-15-9)13(18)14-8-11(17)7-10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,14,18)
- InChIKey: VUQCGONCFYLCIO-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C)N=N1)C(NCC(CC1C=CC=CC=1)O)=O
計算された属性
- せいみつぶんしりょう: 277.08849790g/mol
- どういたいしつりょう: 277.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6200-1035-20μmol |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1351596-87-6 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6200-1035-5mg |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1351596-87-6 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6200-1035-4mg |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1351596-87-6 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6200-1035-10μmol |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1351596-87-6 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6200-1035-25mg |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1351596-87-6 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6200-1035-40mg |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1351596-87-6 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6200-1035-50mg |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1351596-87-6 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6200-1035-2mg |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1351596-87-6 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6200-1035-10mg |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1351596-87-6 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6200-1035-15mg |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
1351596-87-6 | 15mg |
$133.5 | 2023-09-09 |
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideに関する追加情報
Introduction to N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 1351596-87-6)
N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, identified by its CAS number 1351596-87-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the thiadiazole class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The molecular framework of this compound incorporates several functional groups that contribute to its unique chemical properties and biological interactions.
The thiadiazole core of N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a key pharmacophore that has been extensively studied for its role in various biological processes. Thiadiazoles are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the 4-methyl substituent and the 5-carboxamide group further modulates the compound's interactions with biological targets, enhancing its potential as a lead molecule in drug discovery.
In recent years, there has been a growing interest in thiadiazole derivatives due to their structural versatility and biological efficacy. Research has demonstrated that modifications to the thiadiazole scaffold can significantly alter its pharmacokinetic and pharmacodynamic profiles. The N-(2-hydroxy-3-phenylpropyl) side chain in N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide contributes to its solubility and binding affinity, making it a promising candidate for further development.
The synthesis of N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 5-carboxamide group introduces a polar functional group that can enhance the compound's water solubility, which is crucial for oral and intravenous formulations. Additionally, the methyl substituent at the 4-position of the thiadiazole ring provides steric hindrance that can influence binding interactions with biological targets.
The biological activity of N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been explored in several preclinical studies. These studies have shown that the compound exhibits potent inhibitory effects on various enzymes and receptors involved in inflammatory and infectious diseases. The N-(2-hydroxy-3-phenylpropyl) side chain appears to play a critical role in modulating these interactions by influencing both binding affinity and metabolic stability.
In particular, recent research has highlighted the potential of thiadiazole derivatives as inhibitors of enzymes involved in cancer progression. Studies have demonstrated that compounds with similar structures to N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can inhibit kinases and other enzymes that are overexpressed in tumor cells. The methyl-substituted thiadiazole core is particularly effective in disrupting signaling pathways that promote cell proliferation and survival.
The pharmacokinetic profile of N-(2-hydroxy-3-phenylpropyl)-
4-methyl-l,l-thiadiazole-S-carboxamide has also been evaluated in animal models. These studies have shown that the compound exhibits good bioavailability and moderate metabolic stability. The presence of the
N-(2-hydroxy
-S-pheno
xyprop
yl) side chain appears to enhance its solubility and distribution throughout the body, which is essential for achieving therapeutic concentrations at target sites.
The synthetic pathways used to produce N-(
-hydro
y
-S-pheno
xyprop
yl)
4-me
thyI-l,l-thia
diazol
e-S-ca
rboxa
midc have been optimized for scalability and cost-efficiency. Advances in synthetic chemistry have allowed for the efficient preparation of this compound on an industrial scale while maintaining high purity standards. These advancements are crucial for transitioning from preclinical research to clinical trials.
In conclusion,N-(
2-hydr
oxy
-S-pheno
xyprop
yl)
4-me
thyI-l,l-thia
diazol
e-S-ca
rboxa
midc (CAS No.
1351596-
87-
6) is a promising compo
nd with diverse biologi
cal activities and potential therapeutic applications.
Its unique molecular structure,
incorporating functional groups such as
the
N-(S-pheno
xyprop
yl) side chain,
S-methyl substituent,
and S-ca rboxa
mid group,
makes it an attractive candidate for further development.
Recent research has highlighted its potential as an inhibitor of enzymes involved in cancer progression,
inflammatory diseases,
and infectious diseases.
With continued optimization of its synthetic pathways,
this compound holds significant promise for future medical applications.
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